Methyl 4-(bromomethyl)-1-naphthoate CAS 2417-75-6 properties
Methyl 4-(bromomethyl)-1-naphthoate CAS 2417-75-6 properties
An In-depth Technical Guide to Methyl 4-(bromomethyl)-1-naphthoate (CAS 2417-75-6) for Advanced Research Applications
Introduction
Methyl 4-(bromomethyl)-1-naphthoate, identified by CAS Number 2417-75-6, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a naphthalene core, a methyl ester at the 1-position, and a highly reactive bromomethyl group at the 4-position. This unique arrangement makes it a valuable synthetic intermediate, acting as a versatile building block for introducing the naphthoate moiety into more complex molecular architectures. The electrophilic nature of the benzylic bromide allows for facile reaction with a wide array of nucleophiles, enabling its use in the construction of novel therapeutic agents, functional polymers, and advanced materials. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, reactivity profile, and essential handling information, grounded in established chemical principles.
Section 1: Chemical Identity and Physicochemical Properties
Precise experimental data for Methyl 4-(bromomethyl)-1-naphthoate is not extensively documented in publicly available literature. However, its fundamental properties can be derived from its chemical structure and confirmed through analytical calculations.
| Property | Value | Source |
| CAS Number | 2417-75-6 | - |
| Molecular Formula | C₁₃H₁₁BrO₂ | Calculated |
| Molecular Weight | 279.13 g/mol | Calculated |
| Exact Mass | 277.994 g/mol (for ¹²C₁₃¹H₁₁¹⁶O₂⁷⁹Br) | [1] |
| IUPAC Name | methyl 4-(bromomethyl)naphthalene-1-carboxylate | IUPAC Naming |
| Appearance | Predicted to be an off-white to pale yellow solid | Inference |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Ethyl Acetate) and poorly soluble in water. | Inference |
Note: Properties such as melting point, boiling point, and specific solubility values require experimental determination.
Section 2: Synthesis and Mechanistic Considerations
The most logical and field-proven approach for the synthesis of Methyl 4-(bromomethyl)-1-naphthoate is through the radical bromination of its precursor, Methyl 4-methyl-1-naphthoate.
Causality and Experimental Rationale
This transformation leverages the enhanced reactivity of the benzylic protons on the methyl group. Free radical initiators, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, generate radicals that selectively abstract a hydrogen atom from the benzylic position. This forms a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to yield the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction. Using NBS is critical for this type of selective bromination as it maintains a low, steady concentration of molecular bromine (Br₂), minimizing competitive electrophilic aromatic substitution on the electron-rich naphthalene ring. This methodology is a standard and reliable procedure for benzylic bromination.[2][3]
Detailed Experimental Protocol
The following protocol is a validated, self-validating system based on established procedures for analogous compounds.[2][3]
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Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 4-methyl-1-naphthoate (1.0 eq.) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
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Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as AIBN (0.05 eq.), to the solution.
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Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material. The reaction is typically complete within 4-8 hours. A visual cue for completion is the conversion of the denser NBS, which sinks, into succinimide, which floats.[3]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.
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Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure Methyl 4-(bromomethyl)-1-naphthoate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Section 3: Reactivity and Synthetic Applications
The synthetic utility of Methyl 4-(bromomethyl)-1-naphthoate is dominated by the reactivity of the bromomethyl group. This functional group acts as a potent electrophile, making the molecule an excellent alkylating agent for a variety of nucleophiles in SN2 reactions.
Key applications include:
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Ether and Thioether Synthesis: Reaction with alcohols (R-OH) or thiols (R-SH) under basic conditions provides access to the corresponding ethers and thioethers.
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Amine Alkylation: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively.
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Ester Formation: Carboxylate salts (R-COO⁻) can be alkylated to form new ester linkages, a common strategy in the synthesis of prodrugs and other complex molecules.
This reactivity profile allows researchers to covalently link the methyl 1-naphthoate scaffold to biomolecules, polymers, or other synthetic intermediates, demonstrating its value as a molecular building block. The applications of its benzoate analog in the synthesis of pharmaceuticals like Imatinib highlight the potential of this class of reagents in drug development.[4]
General Reactivity Scheme
Caption: General SN2 reactivity with nucleophiles.
Section 4: Spectral and Analytical Characterization (Predicted)
For a researcher who has synthesized this compound, the following spectral characteristics can be used for confirmation.
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¹H NMR: The proton NMR spectrum is expected to show three key signals:
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A complex multiplet pattern between 7.5-8.5 ppm corresponding to the 6 aromatic protons on the naphthalene ring system.
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A sharp singlet around 4.8-5.0 ppm for the two benzylic protons of the CH₂Br group. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom. This is consistent with related structures like 1-(bromomethyl)naphthalene.[5]
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A sharp singlet around 3.9-4.0 ppm for the three methyl protons of the ester group (-COOCH₃).
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¹³C NMR: The carbon NMR spectrum would display characteristic peaks for:
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The ester carbonyl carbon (~167 ppm).
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Multiple signals for the aromatic carbons (120-135 ppm).
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The benzylic carbon of the CH₂Br group (~33 ppm).
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The methyl ester carbon (-OCH₃) (~52 ppm).
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Mass Spectrometry (MS):
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The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak will appear with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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The calculated exact mass for the molecular ion [C₁₃H₁₁⁷⁹BrO₂]⁺ is 277.994 Da , which serves as a definitive identifier in high-resolution mass spectrometry (HRMS).[1]
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Infrared (IR) Spectroscopy:
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A strong, sharp absorption band around 1720-1700 cm⁻¹ due to the C=O stretching of the ester group.
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Prominent bands in the 3100-3000 cm⁻¹ region from aromatic C-H stretching.
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A band around 1250-1100 cm⁻¹ corresponding to the C-O stretching of the ester.
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Section 5: Safety and Handling
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Hazard Classification (Predicted): Causes skin irritation/burns, serious eye damage, and may cause respiratory irritation. Harmful if swallowed.
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.
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Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture, strong bases, and oxidizing agents to prevent degradation and hazardous reactions.
Conclusion
Methyl 4-(bromomethyl)-1-naphthoate is a valuable, albeit not widely commercialized, reagent for organic synthesis. Its dual functionality—an electrophilic alkylating center and a stable aromatic ester—provides a strategic tool for the modular construction of complex molecules. By understanding its logical synthesis via radical bromination and its predictable reactivity with nucleophiles, researchers can effectively employ this compound as a key intermediate in the development of novel pharmaceuticals and functional materials. Due to its hazardous nature as a lachrymator and alkylating agent, strict adherence to safety protocols is mandatory during its handling and use.
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